3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a thiophenylmethylidene group attached to a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Synthesis of the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.
Formation of the final product: The pyrazole intermediate is then reacted with thiophene-2-carbaldehyde under acidic conditions to form the final product, 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the optimization of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzyloxy)phenyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-(benzyloxy)phenyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-(benzyloxy)phenyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c1-29-22-12-17(9-10-21(22)30-15-16-6-3-2-4-7-16)19-13-20(26-25-19)23(28)27-24-14-18-8-5-11-31-18/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
UQWBTWQEZYCICH-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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